molecular formula C10H13NO B1218930 4-[(Dimethylamino)methyl]benzaldehyde CAS No. 36874-95-0

4-[(Dimethylamino)methyl]benzaldehyde

Cat. No. B1218930
CAS RN: 36874-95-0
M. Wt: 163.22 g/mol
InChI Key: HQDFSQZWAINMKA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-[(Dimethylamino)methyl]benzaldehyde can involve different chemical pathways, including organocatalytic reactions that result in the formation of alpha-substituted acroleins. An example is the reaction involving 4-(dimethylamino)benzoic acid, pyrrolidine, and citronellal leading to the formation of various intermediates and ultimately yielding 3,7-dimethyl-2-methylene-6-octenal, demonstrating the versatility of synthesis methods involving dimethylamino compounds (Benohoud, M., Erkkilä, A., & Pihko, P., 2011).

Molecular Structure Analysis

The molecular structure of 4-[(Dimethylamino)methyl]benzaldehyde has been extensively analyzed using techniques like vibrational spectroscopy, IR, and Raman spectroscopy. A comprehensive study on its molecular structure, including normal coordinate analysis based on its isotopic derivatives, provides detailed insights into the molecular vibrations and the symmetry of the molecule (Kushto, G., & Jagodzinski, P., 1998).

Chemical Reactions and Properties

4-[(Dimethylamino)methyl]benzaldehyde participates in various chemical reactions, including the synthesis of novel dinuclear N-substituted thiosemicarbazonates of rhenium(I), indicating its versatility in forming complex compounds with potential applications in fields like optoelectronics (Argibay-Otero, S., Graña, A. M., Carballo, R., & Vázquez-López, E., 2020).

Physical Properties Analysis

The physical properties of 4-[(Dimethylamino)methyl]benzaldehyde, such as melting points and decomposition temperatures, are crucial for its application in synthesis and material science. Detailed studies, including differential scanning calorimetry (DSC), have been conducted to understand these properties, providing essential data for its practical application (Rocha, M., Di Santo, A., Arias, J. M., Gil, D. M., & Ben Altabef, A., 2015).

Chemical Properties Analysis

The chemical properties of 4-[(Dimethylamino)methyl]benzaldehyde, including its reactivity and interactions with other compounds, have been explored through various studies. For instance, its role as a corrosion inhibitor for mild steel in acidic solutions illustrates its potential in industrial applications, showcasing its protective capabilities and interactions at the molecular level (Singh, D., Kumar, S., Udayabhanu, G., & John, R., 2016).

Scientific Research Applications

Vibrational Dynamics in Crystalline 4-[(Dimethylamino)methyl]benzaldehyde

A study by Nolasco, Ribeiro-Claro, and Vaz (2022) explored the structure and dynamics of crystalline 4-[(Dimethylamino)methyl]benzaldehyde (4DMAB) using Inelastic Neutron Scattering (INS) spectroscopy and periodic DFT calculations. Their research found that the external phonon modes and low-frequency molecular vibrations of 4DMAB are well-described by simulated spectra. Additionally, the crystal field splitting observed for modes assigned to the dimethylamino group suggests its significance in understanding the vibrational dynamics of 4DMAB (Nolasco, Ribeiro-Claro, & Vaz, 2022).

Enantioselective Catalytic Processes

Yamakawa and Noyori (1999) investigated the enantioselective addition of dimethylzinc to benzaldehyde, catalyzed by (2S)-3-exo-(dimethylamino)isobornenol. Their findings revealed the molecular mechanics behind the asymmetric bias generated in the intramolecular methyl-transfer step, providing valuable insights into enantioselective catalysis (Yamakawa & Noyori, 1999).

Vibrational Spectra and Coordinate Analysis

The vibrational spectra and normal coordinate analysis of 4-[(Dimethylamino)methyl]benzaldehyde were reported by Kushto and Jagodzinski (1998). Their work involved infrared and Raman spectroscopy of six isotopic forms of the compound, leading to revisions in the assignment of vibrational modes and providing a deeper understanding of its molecular structure (Kushto & Jagodzinski, 1998).

Meerwein Alkylation of Ehrlich's Aldehyde

Research conducted by Froschauer et al. (2013) focused on the Meerwein alkylation of 4-(Dimethylamino)benzaldehyde, leading to the formation of various iminium salts. This study provided insights into the reactivity and potential applications of this compound in synthetic organic chemistry (Froschauer et al., 2013).

Corrosion Inhibition

A 2016 study by Singh et al. explored the use of 4-(N,N-dimethylamino) benzaldehyde nicotinic hydrazone as a corrosion inhibitor for mild steel. Their findings highlighted its effectiveness and the underlying mechanisms of corrosion inhibition, suggesting practical applications in materials science (Singh et al., 2016).

Crystal Growth and Nonlinear Optical Properties

Jebin et al. (2016) studied the crystal growth and physical properties of a derivative of 4-(dimethylamino)benzaldehyde. They found that the material exhibits significant nonlinear optical properties, suggesting potential applications in photonics and optoelectronics (Jebin et al., 2016).

Safety And Hazards

The compound is harmful if swallowed . It is recommended to wash hands after use, avoid eating, drinking, and smoking in work areas, and remove contaminated clothing and protective equipment before entering eating areas . It is also recommended to ensure adequate ventilation, avoid dust formation, and avoid contact with skin, eyes, and clothing .

Future Directions

The compound is used in the synthesis of azo-azomethine dyes by condensation reaction , indicating potential applications in dye manufacturing. It is also used as a reagent in the synthesis of molecular adduct 4DMAB4NP (4-[(dimethylamino)methyl]benzaldehyde 4-nitrophenol) by reacting with 4-nitrophenol , suggesting possible uses in chemical synthesis and research.

properties

IUPAC Name

4-[(dimethylamino)methyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-11(2)7-9-3-5-10(8-12)6-4-9/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQDFSQZWAINMKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20958074
Record name 4-[(Dimethylamino)methyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20958074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Dimethylamino)methyl]benzaldehyde

CAS RN

36874-95-0
Record name 4-Dimethylaminomethylbenzaldehyde
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(Dimethylamino)methyl]benzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 36874-95-0
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Synthesis routes and methods I

Procedure details

To the mixture of 1-(4-(diethoxymethyl)phenyl)-N,N-dimethylmethanamine (7.0 g, 29.5 mmol) in hydrogen chloride (3M in water 30 mL) was stirred at room temperature for 5 hr. Then the mixture was extracted with ethyl acetate (50 ml×3). The aqueous layer was basified with sodium carbonate to pH=10, extracted with ethyl acetate (50 ml×3), dried with anhydrous sodium sulfate, and concentrated to give crude product (3.95 g, yield 82%). LC-MS (ESI) m/z: 164 (M+1)+.
Quantity
7 g
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30 mL
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Yield
82%

Synthesis routes and methods II

Procedure details

To a solution of 1-(4-(diethoxymethyl)phenyl)-N,N,-dimethylmethanamine (1.0 g, 4 mmol) in methanol (5 mL), a hydrochloric acid-methanol solution (10 mL) was added dropwise at 0° C. The reaction solution was stirred at room temperature overnight. Then methanol was removed in vacuo to give 4-((dimethylamino)methyl)benzaldehyde (0.68 g, yield 99%) as a light yellow oil. 1H-NMR (400 MHz, CDCl3): δ 2.26 (s, 6H), 3.50 (s, 2H), 7.49 (d, J=6.4 Hz, 2H), 7.84 (d, J=6.4 Hz, 2H), 10 (s, 1H). LC-MS (ESI) m/z: 164 (M+1)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
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Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
K Šindelář, JÍ Holubek, E Svátek… - Journal of …, 1989 - Wiley Online Library
Reactions of dibenzo[b,e]thiepin‐11(6H)‐one (4) with 2‐, 3‐ and 4‐(dimethylaminomethyl)phenylmagnesium bromide afforded the tertiary alcohols 5a,b,c. The aldehydes 7 and 8 gave …
Number of citations: 12 onlinelibrary.wiley.com
T Horiuchi, M Nagata, M Kitagawa, K Akahane… - Bioorganic & medicinal …, 2009 - Elsevier
The design, synthesis and evaluation of novel thieno[2,3-d]pyrimidin-4-yl hydrazone analogues as cyclin-dependent kinase 4 (CDK4) inhibitor are described. Focusing on the …
Number of citations: 89 www.sciencedirect.com
I Anitha - 23rd SWADESHI SCIENCE CONGRESS, 2013 - academia.edu
… The aldehydes used are benzaldehyde, 3-nitrobenzaldehyde, 3, 4dimethoxybenzaldehyde, 4-methoxybenzaldehyde, 4-dimethylamino methyl benzaldehyde, 4-chlorobenzaldehyde, 4-…
Number of citations: 0 www.academia.edu
S Lieber, F Scheer, W Meissner, S Naruhn… - Journal of medicinal …, 2012 - ACS Publications
The ligand-regulated nuclear receptor peroxisome proliferator-activated receptor β/δ (PPARβ/δ) is a potential pharmacological target due to its role in disease-related biological …
Number of citations: 57 pubs.acs.org
MD Meijer, AW Kleij, BS Williams, D Ellis, M Lutz… - …, 2002 - ACS Publications
The preparation of ortho-chelating aminoaryl ligands ([C 6 H 3 (CH 2 NMe 2 )-2-R-4] - , abbreviated as C,N) containing a pendant hydroxymethyl group is described. These ligands have …
Number of citations: 39 pubs.acs.org
S Niu, C Massif, G Ulrich, PY Renard… - … A European Journal, 2012 - Wiley Online Library
A series of water‐soluble red‐emitting distyryl‐borondipyrromethene (BODIPY) dyes were designed and synthesized by using three complementary approaches aimed at introducing …
B Wang, D Chu, Y Feng, Y Shen… - Journal of Medicinal …, 2016 - ACS Publications
We discovered and developed a novel series of tetrahydropyridophthlazinones as poly(ADP-ribose) polymerase (PARP) 1 and 2 inhibitors. Lead optimization led to the identification of (…
Number of citations: 145 pubs.acs.org
PM O'Brien, DR Sliskovic, CJ Blankley… - Journal of medicinal …, 1994 - ACS Publications
A series of disubstituted ureas containing amide or amine groups was prepared and evaluated for their ability to inhibit acyl-CoA: cholesterol O-acyl transferase in vitro and to lower …
Number of citations: 68 pubs.acs.org
H Yuan, Z Zhou, J Xiao, L Liang, L Dai - Tetrahedron: Asymmetry, 2010 - Elsevier
A series of novel quarternary ammonium salt-modified chiral ferrocenylphosphine-imine ligands have been synthesized and the molecular structure of BIT5 has been determined by …
Number of citations: 30 www.sciencedirect.com
M Paolino, M De Candia, R Purgatorio, M Catto… - Molecules, 2023 - mdpi.com
The multitarget therapeutic strategy, as opposed to the more traditional ‘one disease-one target-one drug’, may hold promise in treating multifactorial neurodegenerative syndromes, …
Number of citations: 1 www.mdpi.com

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